molecular formula C8H14O B14550153 3-(But-3-en-1-yl)-2,2-dimethyloxirane CAS No. 61771-89-9

3-(But-3-en-1-yl)-2,2-dimethyloxirane

Cat. No.: B14550153
CAS No.: 61771-89-9
M. Wt: 126.20 g/mol
InChI Key: DVZFAQACNFKRHV-UHFFFAOYSA-N
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Description

3-(But-3-en-1-yl)-2,2-dimethyloxirane is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of a but-3-en-1-yl group attached to the oxirane ring, along with two methyl groups at the 2-position of the oxirane ring. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-en-1-yl)-2,2-dimethyloxirane typically involves the epoxidation of alkenes. One common method is the reaction of but-3-en-1-yl alcohol with a suitable oxidizing agent in the presence of a catalyst. For example, the use of m-chloroperoxybenzoic acid (m-CPBA) as an oxidizing agent in a solvent such as dichloromethane can yield the desired oxirane compound. The reaction is usually carried out at low temperatures to prevent side reactions and to ensure high selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and flow rates, which are crucial for optimizing yield and purity. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial processes to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(But-3-en-1-yl)-2,2-dimethyloxirane can undergo various types of chemical reactions, including:

    Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or peracids can be used to oxidize the oxirane ring.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the oxirane ring to form alcohols.

    Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions to form substituted products.

Major Products Formed

    Diols: Formed from the oxidation of the oxirane ring.

    Alcohols: Formed from the reduction of the oxirane ring.

    Substituted Oxiranes: Formed from nucleophilic substitution reactions.

Scientific Research Applications

3-(But-3-en-1-yl)-2,2-dimethyloxirane has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Used in the production of polymers and other materials due to its ability to undergo polymerization reactions.

Mechanism of Action

The mechanism of action of 3-(But-3-en-1-yl)-2,2-dimethyloxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in both chemical synthesis and biological applications. The molecular targets and pathways involved depend on the specific reactions and interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    2,2-Dimethyloxirane: Lacks the but-3-en-1-yl group, making it less reactive in certain types of reactions.

    3-(But-3-en-1-yl)oxirane: Similar structure but without the additional methyl groups, leading to different reactivity and properties.

    2,3-Epoxybutane: Another oxirane compound with different substituents, resulting in distinct chemical behavior.

Uniqueness

3-(But-3-en-1-yl)-2,2-dimethyloxirane is unique due to the presence of both the but-3-en-1-yl group and the two methyl groups on the oxirane ring. This combination of substituents imparts specific reactivity and properties that are not observed in other similar compounds. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications.

Properties

CAS No.

61771-89-9

Molecular Formula

C8H14O

Molecular Weight

126.20 g/mol

IUPAC Name

3-but-3-enyl-2,2-dimethyloxirane

InChI

InChI=1S/C8H14O/c1-4-5-6-7-8(2,3)9-7/h4,7H,1,5-6H2,2-3H3

InChI Key

DVZFAQACNFKRHV-UHFFFAOYSA-N

Canonical SMILES

CC1(C(O1)CCC=C)C

Origin of Product

United States

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